4-Ketocyclophosphamide chemical structure and properties
4-Ketocyclophosphamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ketocyclophosphamide is a prominent metabolite of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585).[1][2] It is considered an inactive detoxification product, formed in the liver through the oxidation of the active metabolite, 4-hydroxycyclophosphamide (B600793), a reaction catalyzed by alcohol and aldehyde dehydrogenases.[1] This guide provides a comprehensive overview of the chemical structure, properties, and available experimental data related to 4-ketocyclophosphamide, intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Properties
4-Ketocyclophosphamide is a derivative of cyclophosphamide distinguished by a ketone group at the 4th position of the oxazaphosphorinane ring. This structural modification significantly alters its biological activity compared to its parent compound and its active metabolites.
Chemical Structure
Caption: 2D chemical structure of 4-Ketocyclophosphamide.
Physicochemical Properties
A summary of the key physicochemical properties of 4-ketocyclophosphamide is presented in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ⁵-oxazaphosphinan-4-one | [3] |
| Molecular Formula | C₇H₁₃Cl₂N₂O₃P | [3] |
| Molecular Weight | 275.07 g/mol | [3] |
| CAS Number | 27046-19-1 | [3] |
| Appearance | Solid | |
| Melting Point | 152 °C | |
| Solubility | Poor in water; Slightly soluble in DMSO and Methanol | |
| Stability | Stable for at least one month at 4°C. Long-term storage at -20°C is recommended. |
Experimental Data
Spectroscopic Data
Table 2: Spectroscopic Data
| Parameter | Data | Reference(s) |
| ¹H NMR (CDCl₃) | Data not available in searched literature. | |
| ¹³C NMR (CDCl₃) | Data not available in searched literature. | |
| FT-IR (KBr) | Data not available in searched literature. | |
| Mass Spectrometry | Fragmentation patterns have been used for its identification in metabolic studies. |
Pharmacokinetic Data
4-Ketocyclophosphamide is a major metabolite of cyclophosphamide, and its plasma concentrations have been monitored in pharmacokinetic studies of the parent drug.
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Species | Reference(s) |
| Time to Peak Concentration (Tmax) | ~8-15 hours after cyclophosphamide administration | Human | |
| Half-life (t₁/₂) | Considerably longer than cyclophosphamide | Human | |
| Area Under the Curve (AUC) | AUC₀₋₆h values of 63.6 ± 27.5 µg/ml·min (dose 1) and 153.4 ± 61.3 µg/ml·min (dose 5) have been reported. | Human | [4] |
Cytotoxicity Data
Current literature consistently describes 4-ketocyclophosphamide as a non-toxic or inactive metabolite. As such, specific IC₅₀ values for its cytotoxicity against cancer cell lines are not widely reported.
Table 4: Cytotoxicity Data
| Cell Line | IC₅₀ Value | Reference(s) |
| Various | Not available in searched literature. |
Experimental Protocols
Synthesis of 4-Ketocyclophosphamide
Detailed, step-by-step protocols for the chemical or enzymatic synthesis of 4-ketocyclophosphamide are not extensively described in the readily available scientific literature. However, its formation is a key step in the metabolic deactivation of cyclophosphamide.
General Principle of Formation:
4-Ketocyclophosphamide is formed from the oxidation of 4-hydroxycyclophosphamide. This reaction is catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs).[1]
Caption: Metabolic formation of 4-Ketocyclophosphamide.
Conceptual Enzymatic Synthesis Protocol:
A potential laboratory-scale synthesis could involve the enzymatic oxidation of 4-hydroxycyclophosphamide.
Materials:
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4-Hydroxycyclophosphamide
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Alcohol Dehydrogenase (ADH) or Aldehyde Dehydrogenase (ALDH)
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Appropriate buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
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Cofactors (e.g., NAD⁺ or NADP⁺)
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Reaction vessel
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Purification system (e.g., HPLC)
Procedure:
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Dissolve 4-hydroxycyclophosphamide in the buffer solution in the reaction vessel.
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Add the necessary cofactors for the chosen dehydrogenase.
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Initiate the reaction by adding the alcohol or aldehyde dehydrogenase.
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Incubate the reaction mixture under optimal conditions (temperature, pH) for the enzyme.
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Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS).
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Once the reaction is complete, purify the 4-ketocyclophosphamide from the reaction mixture using a chromatographic method such as HPLC.
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Characterize the purified product using spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Note: This is a generalized protocol. Specific enzyme concentrations, substrate-to-enzyme ratios, reaction times, and purification parameters would need to be optimized.
Signaling Pathways and Biological Activity
Current scientific understanding indicates that 4-ketocyclophosphamide is a detoxification product and is biologically inactive. Extensive searches of the scientific literature did not reveal any specific signaling pathways that are directly modulated by or involve 4-ketocyclophosphamide. Its formation represents a metabolic dead-end, leading to its excretion.
The metabolism of cyclophosphamide is primarily geared towards the generation of the active alkylating agent, phosphoramide (B1221513) mustard, which is responsible for its cytotoxic effects. The formation of 4-ketocyclophosphamide is a competing pathway that reduces the amount of active drug available.
Caption: Cyclophosphamide metabolic pathways.
Conclusion
4-Ketocyclophosphamide is a key metabolite in the detoxification of cyclophosphamide. Its chemical structure, characterized by the presence of a ketone group, renders it biologically inactive. While methods for its detection and quantification in biological matrices are established, detailed experimental protocols for its synthesis and comprehensive spectroscopic and cytotoxicity data are not widely available in the public domain. Furthermore, there is no current evidence to suggest its involvement in any specific cellular signaling pathways. This guide summarizes the existing knowledge on 4-ketocyclophosphamide and highlights areas where further research could provide a more complete understanding of this important metabolite.
References
- 1. Synthesis of cyclophosphamide metabolites by a peroxygenase from Marasmius rotula for toxicological studies on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophosphamide pharmacokinetics and pharmacogenetics in children with B-cell non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
